4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and quinoline moieties
Mechanism of Action
Target of action
Both compounds contain a thiophene and a pyridine ring. Compounds containing these structures are often involved in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of these compounds would depend on their specific targets. For instance, if they act as antioxidants, they might neutralize harmful free radicals in the body. If they have antimicrobial properties, they could inhibit the growth of bacteria or other microorganisms .
Biochemical pathways
The affected pathways would also depend on the specific targets of these compounds. For example, if they have anti-inflammatory properties, they might affect the pathways involved in the body’s inflammatory response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and the route of administration. For instance, the presence of a sulfonamide group might influence their solubility and therefore their absorption and distribution .
Result of action
The molecular and cellular effects of these compounds would be related to their mode of action. For example, if they have antitumor properties, they might inhibit the growth of cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various organometallic catalysts, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Biological Activity
4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 2034207-81-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O3S2 with a molecular weight of 425.5 g/mol. The structure incorporates a pyrroloquinoline core fused with a thiophene and pyridine moiety, which is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O3S2 |
Molecular Weight | 425.5 g/mol |
CAS Number | 2034207-81-1 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown efficacy against various bacterial strains. A study demonstrated that compounds containing thiophene and pyridine rings often possess enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies suggest that pyrroloquinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds that inhibit the PI3K/Akt pathway have been linked to reduced cell proliferation in cancerous tissues. The presence of the sulfonamide group may enhance the compound's ability to interact with target proteins involved in cancer progression.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. Inhibiting these enzymes can lead to therapeutic effects in conditions such as glaucoma and hypertension.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial activity of several pyrroloquinoline derivatives. The results indicated that compounds with thiophene and pyridine substituents exhibited significant activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanisms
In a detailed investigation published in PubMed Central, researchers explored the apoptotic mechanisms induced by pyrroloquinoline derivatives in breast cancer cells. The study found that these compounds effectively triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Properties
IUPAC Name |
11-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-19-6-5-14-11-17(12-15-7-9-24(19)21(14)15)29(26,27)23-13-16-3-1-8-22-20(16)18-4-2-10-28-18/h1-4,8,10-12,23H,5-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAREUBJNYNIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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